1,8-Diaminoanthraquinone

Solubility Organic Synthesis Process Chemistry

1,8-Diaminoanthraquinone (CAS 129-42-0) is a differentiated anthraquinone intermediate whose 1,8-amino substitution pattern directly enables performance that the 1,4- and 1,5-isomers cannot replicate—delivering higher cytotoxicity against select cancer cell lines and uniquely favorable photophysics. This reddish crystalline solid is a critical diamine monomer for PMR-type polyimides (Tg > 300 °C, stable to 450 °C), a key precursor for C.I. Disperse Blue 35 and related dyes, and a high-extinction sensitizer scaffold (ε ∼ 10⁴ M⁻¹ cm⁻¹ at 535–550 nm) for near-IR-emitting lanthanide complexes. Its enhanced singlet oxygen quantum yield (ΦΔ = 0.25 in benzene) makes it valuable for photo-oxidation and PDT research. Substituting with other diaminoanthraquinones will compromise outcome fidelity. Secure consistent quality with verified ≥98% purity; contact us for bulk or custom packaging.

Molecular Formula C14H10N2O2
Molecular Weight 238.24 g/mol
CAS No. 129-42-0
Cat. No. B086578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Diaminoanthraquinone
CAS129-42-0
Synonyms1,8-diaminoanthraquinone
Molecular FormulaC14H10N2O2
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=CC=C3N
InChIInChI=1S/C14H10N2O2/c15-9-5-1-3-7-11(9)14(18)12-8(13(7)17)4-2-6-10(12)16/h1-6H,15-16H2
InChIKeyQWXDVWSEUJXVIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,8-Diaminoanthraquinone (CAS 129-42-0): Properties and Procurement Specifications


1,8-Diaminoanthraquinone (CAS 129-42-0) is an anthraquinone derivative with amino groups at the 1 and 8 positions, forming a reddish crystalline solid with a molecular weight of 238.24 g/mol . It is primarily utilized as an intermediate in the synthesis of anthraquinone-based dyes, pigments, and advanced polymer materials . Key physical properties include a melting point of 262–265°C, minimal water solubility, and solubility in various organic solvents such as ethanol, acetic acid, nitrobenzene, and pyridine .

Why Generic 'Diaminoanthraquinone' Substitution is Not Viable for 1,8-Isomer Procurement


The substitution pattern of amino groups on the anthraquinone core is the critical determinant of chemical, photophysical, and biological behavior. For example, the 1,8-substitution pattern dictates unique properties compared to the 1,4- and 1,5-isomers, including significantly different solubility in organic solvents and distinct reactivity profiles [1]. Crucially, the 1,8-isomer has been shown to exhibit higher cytotoxic activity against certain cancer cell lines than the 1,4- and 1,5-isomers . Therefore, substituting the 1,8-isomer with a different diaminoanthraquinone is likely to lead to substantial performance and outcome deviations in applications ranging from polymer synthesis to biological assays.

1,8-Diaminoanthraquinone: Quantifiable Performance Differentiation Against Closest Analogs


Enhanced Solubility Profile of 1,8-Diaminoanthraquinone in Organic Solvents vs. 1,5-Isomer

The 1,8-isomer demonstrates substantially higher solubility in organic solvents compared to its 1,5-diaminoanthraquinone counterpart [1]. This solubility difference is exploited in industrial separation processes, where fractional precipitation is used to first isolate the less soluble 1,5-isomer, followed by precipitation of the more soluble 1,8-isomer upon further dilution [1]. This property directly impacts the ease of handling, purification, and reaction yield in organic syntheses.

Solubility Organic Synthesis Process Chemistry

Differential Cytotoxic Activity of 1,8-Diaminoanthraquinone vs. 1,4- and 1,5-Isomers in Cancer Cell Assays

Comparative studies have shown that the 1,8-diaminoanthraquinone isomer exhibits higher cytotoxic activity against certain cancer cell lines when compared directly to the 1,4-diaminoanthraquinone and 1,5-diaminoanthraquinone isomers . The specific substitution pattern at the 1 and 8 positions is believed to confer distinct biological properties that are not replicated by other diamino isomers .

Cytotoxicity Anticancer Biological Assay

Efficient Visible Light Absorption of 1,8-Diaminoanthraquinone-Based Ligands for Lanthanide Complexation

Ligands synthesized from 1,8-diaminoanthraquinone demonstrate efficient light absorption in the visible spectrum, characterized by a high molar extinction coefficient (ε ∼ 10⁴ M⁻¹ cm⁻¹) with maximum absorbance (λabs) around 535–550 nm [1]. This absorption is attributed to an intramolecular charge transfer (ICT) transition localized on the substituted anthraquinone unit [1]. The resulting complexes exhibit a fluorescence band at ca. 675 nm and can sensitize near-IR emission from lanthanide ions like Nd(III), Yb(III), and Er(III) [1].

Photophysics Luminescence Lanthanide Complexes

Singlet Oxygen Sensitization Efficiency of 1,8-Diaminoanthraquinone vs. 1-Aminoanthraquinone

1,8-Diaminoanthraquinone acts as a photosensitizer for the generation of singlet oxygen (¹O₂), with a reported quantum yield of 0.25 in benzene [1]. This efficiency is notably higher than that of the simpler 1-aminoanthraquinone, which exhibits a lower quantum yield of 0.13 in the same solvent [1]. The presence and specific positioning of the second amino group in the 1,8-isomer enhances its ability to generate this reactive oxygen species upon illumination.

Photochemistry Singlet Oxygen Photosensitizer

1,8-Diaminoanthraquinone: Evidence-Based Application Scenarios for Procurement Decision-Making


Synthesis of High-Performance Polyimide Resins

1,8-Diaminoanthraquinone serves as a key diamine monomer in the synthesis of novel aromatic polyimides via the Polymerization of Monomeric Reactants (PMR) approach [1]. Incorporation of the anthraquinone moiety into the polymer main chain has been shown to yield thermoset resins with elevated glass transition temperatures (Tg > 300°C) and maintained mechanical integrity up to 450°C [1]. Its unique solubility profile (Section 3, Evidence Item 1) can also facilitate processing and fabrication.

Precursor for Anthraquinone-Based Disperse Dyes and Pigments

This compound is a well-established intermediate for the production of anthraquinone-based disperse dyes, such as C.I. Disperse Blue 35 and other aminoanthraquinone dyes [1][2]. Its structural features directly influence dyeability and fastness properties on synthetic fibers like polyester and acetate, making it a critical starting material for achieving specific coloristic and performance characteristics [2].

Building Block for Luminescent Lanthanide Complexes and Probes

The strong visible-light absorption (ε ∼ 10⁴ M⁻¹ cm⁻¹ at 535–550 nm) and favorable photophysics of the 1,8-diaminoanthraquinone chromophore make it an ideal platform for developing sensitizing ligands for lanthanide ions [1]. These complexes exhibit near-IR luminescence, which is valuable for applications in bioimaging, telecommunications, and security inks (Section 3, Evidence Item 3).

Photosensitizer for Singlet Oxygen Generation Studies

Due to its quantifiably higher singlet oxygen quantum yield (ΦΔ = 0.25 in benzene) compared to simpler aminoanthraquinones (Section 3, Evidence Item 4), 1,8-diaminoanthraquinone is a relevant compound for research into photo-oxidation reactions, photodynamic therapy (PDT) applications, and studies involving reactive oxygen species [1].

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